molecular formula C24H30BrFO5 B12295114 [2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

Cat. No.: B12295114
M. Wt: 497.4 g/mol
InChI Key: GPWZSMQKFWDIPZ-UHFFFAOYSA-N
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Description

[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by the presence of multiple functional groups, including bromine, fluorine, hydroxyl, and acetate groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate involves multiple steps. One common method includes the bromination of a precursor steroid, followed by fluorination and acetylation reactions. The reaction conditions typically involve the use of bromine or bromine-containing reagents, fluorine gas or fluorinating agents, and acetic anhydride or acetyl chloride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying complex reaction mechanisms and stereochemistry. Its unique structure allows researchers to explore various chemical transformations and their outcomes .

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties .

Medicine

The compound’s potential therapeutic applications are explored in medicine. Researchers investigate its effects on various diseases and conditions, aiming to develop new drugs or treatments based on its structure and activity .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products and improving existing technologies .

Mechanism of Action

The mechanism of action of [2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H30BrFO5

Molecular Weight

497.4 g/mol

IUPAC Name

[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C24H30BrFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3

InChI Key

GPWZSMQKFWDIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Br)C)F

Origin of Product

United States

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